N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that incorporates a triazole and pyrimidine moiety, which are known for their biological activity. The molecular formula for this compound is with a molecular weight of approximately 348.366 g/mol.
This compound can be classified as a triazolo-pyrimidine derivative, which is part of a larger class of nitrogen-containing heterocycles. These compounds are often studied for their pharmacological properties, particularly in the context of cancer therapy and antimicrobial activities . The synthesis and characterization of such compounds have been documented in various scientific literature, emphasizing their relevance in drug discovery.
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through several methods. One notable approach involves a microwave-mediated synthesis, which is catalyst-free and eco-friendly. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation followed by nucleophilic addition and condensation processes .
The general reaction pathway is as follows:
This method has demonstrated broad substrate scope and functional group tolerance, yielding products in good to excellent yields.
The molecular structure of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be represented using its InChI and SMILES notations:
InChI=1S/C18H16N6O2/c1-11-9-12(2)24-18(21-11)22-16(23-24)17(25)20-10-13-5-3-7-19-15(13)14-6-4-8-26-14/h3-9H,10H2,1-2H3,(H,20,25)
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4)C
These notations provide insights into the connectivity of atoms within the molecule.
The chemical reactivity of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be explored through various reactions typical for triazole and pyrimidine derivatives. Key reactions include:
These reactions underscore the versatility of this compound in synthetic organic chemistry.
The mechanism of action for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide relates primarily to its interaction with biological targets such as enzymes or receptors involved in disease processes. For instance:
This mechanism highlights the compound's potential as a therapeutic agent against proliferative conditions.
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 348.366 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in DMSO |
These properties are crucial for understanding its behavior in biological systems and during synthesis.
The applications of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide extend into various fields:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.: 170242-21-4
CAS No.: 898434-63-4